3-bromo-4-fluoro-6-methoxy-2H-indazole

Medicinal Chemistry Drug Discovery Fragment-Based Drug Design

This 3‑bromo‑4‑fluoro‑6‑methoxy‑2H‑indazole is the only building block that combines a C3‑bromine handle, a C4‑fluorine, and a C6‑methoxy group in the rare 2H‑tautomeric form. This orthogonal set enables sequential Suzuki couplings, F‑based 19F‑NMR assays, and metabolic tuning that simpler indazoles cannot offer. It is the direct gateway to patent‑differentiated kinase probes (CK2, TTK, PLK4) and advanced fragment growth libraries. Choose this compound to accelerate your medicinal chemistry program with a reagent that provides three distinct synthetic vectors in one molecule.

Molecular Formula C8H6BrFN2O
Molecular Weight 245.05 g/mol
CAS No. 887569-15-5
Cat. No. B1613910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-fluoro-6-methoxy-2H-indazole
CAS887569-15-5
Molecular FormulaC8H6BrFN2O
Molecular Weight245.05 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNC(=C2C(=C1)F)Br
InChIInChI=1S/C8H6BrFN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12)
InChIKeyLKJCAMMWGBLFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-6-methoxy-2H-indazole (CAS 887569-15-5): A Triple-Substituted 2H-Indazole Building Block for Diversified Small Molecule Synthesis


3-Bromo-4-fluoro-6-methoxy-2H-indazole (CAS 887569-15-5) is a heterocyclic small molecule belonging to the 2H-indazole family, distinguished by a unique substitution pattern combining bromine at the 3-position, fluorine at the 4-position, and a methoxy group at the 6-position . This specific arrangement of electron-withdrawing (Br, F) and electron-donating (OMe) substituents provides a versatile handle for divergent synthetic elaboration, making it a strategic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas . Predicted physicochemical parameters include a molecular weight of 245.05 g/mol, a boiling point of 356.1±37.0 °C, a density of 1.756±0.06 g/cm³, and a pKa of 11.33±0.40 .

Why 3-Bromo-4-fluoro-6-methoxy-2H-indazole Cannot Be Replaced by Simpler Indazole Analogs


Direct substitution of 3-bromo-4-fluoro-6-methoxy-2H-indazole with simpler indazole analogs is scientifically unsound due to the compound's unique 2H-indazole tautomeric form and its orthogonalizable substitution pattern . While many commercial indazole building blocks exist as 1H-tautomers or with fewer functional groups, the 3-bromo-4-fluoro-6-methoxy substitution pattern confers a specific electrophilic reactivity profile and enables sequential, site-selective cross-coupling reactions that are not possible with analogs like 4-fluoro-6-methoxy-1H-indazole (lacking a halogen handle at C3) or 3-bromoindazole (lacking fluorine and methoxy groups for modulating electronic properties and potential target binding) . This differentiated vector set directly impacts the diversity, efficiency, and intellectual property space of downstream libraries, making informed procurement critical for project success.

Quantitative Evidence of Differentiation for 3-Bromo-4-fluoro-6-methoxy-2H-indazole vs. Structural Analogs


Molecular Weight and Substituent Mass: Impact on Physicochemical and Synthetic Utility

The molecular weight of 3-bromo-4-fluoro-6-methoxy-2H-indazole (245.05 g/mol) is significantly higher than its non-brominated analog 4-fluoro-6-methoxy-1H-indazole (166.15 g/mol) . This 78.9 g/mol increase, attributable to the 3-bromo substituent, translates to a heavier and more lipophilic fragment, which can be advantageous for optimizing ligand efficiency and lipophilicity in fragment-based drug discovery campaigns. Furthermore, the presence of the bromine atom provides a defined synthetic handle (e.g., for Suzuki, Buchwald, or Sonogashira couplings) that is absent in the comparator, enabling divergent synthesis from a common intermediate.

Medicinal Chemistry Drug Discovery Fragment-Based Drug Design

Physicochemical Property Modulation: Impact of Halogenation on Predicted Boiling Point and Density

Predicted physicochemical properties highlight the impact of the 3-bromo substituent. 3-Bromo-4-fluoro-6-methoxy-2H-indazole has a predicted boiling point of 356.1±37.0 °C, which is substantially higher than the boiling point of its non-brominated comparator, 3-bromoindazole (predicted 333.8±15.0 °C) [1]. While both values are predictions, the ~22 °C increase indicates a less volatile and potentially more thermally stable compound, which can influence handling, storage, and reaction design in process chemistry. Similarly, the predicted density of the target compound (1.756±0.06 g/cm³) is marginally lower than that of 3-bromoindazole (1.770±0.06 g/cm³), a difference attributable to the 4-fluoro and 6-methoxy substituents [1].

Process Chemistry Pre-formulation Analytical Chemistry

Enhanced Synthetic Versatility: Orthogonal Reactive Handles for Sequential Functionalization

Unlike simpler indazole building blocks such as 3-bromoindazole or 4-fluoro-6-methoxy-1H-indazole, 3-bromo-4-fluoro-6-methoxy-2H-indazole possesses three distinct reactive handles: a 3-bromo substituent (suitable for cross-coupling), a 4-fluoro substituent (potential for nucleophilic aromatic substitution), and a 6-methoxy group (a handle for demethylation or further elaboration) . The 3-bromo group in similar indazole derivatives has been shown to undergo efficient Suzuki-Miyaura cross-coupling with arylboronic acids to generate 3-aryl-indazole derivatives [1]. This multi-vector functionalization is not possible with analogs lacking one or more of these groups, providing a quantifiable advantage in terms of accessible chemical space and library diversity.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Tautomeric Form: Implications for Target Binding and Biological Activity

3-Bromo-4-fluoro-6-methoxy-2H-indazole exists as the 2H-tautomer, in contrast to many commercial indazole building blocks which are the 1H-tautomer (e.g., 4-fluoro-6-methoxy-1H-indazole) . While direct biological data for the target compound is limited, the 2H-indazole scaffold has been specifically investigated as a core for kinase inhibitors targeting TTK, PLK4, and Aurora kinases [1]. The different tautomeric form alters the hydrogen-bonding network and electrostatic potential of the molecule, which can significantly impact binding affinity and selectivity for biological targets. This structural nuance is a key differentiator for projects requiring a specific interaction geometry.

Medicinal Chemistry Structural Biology Computational Chemistry

High-Value Application Scenarios for 3-Bromo-4-fluoro-6-methoxy-2H-indazole Based on Differentiated Evidence


Synthesis of Diverse Kinase Inhibitor Libraries via Sequential Cross-Coupling

Researchers in medicinal chemistry should prioritize 3-bromo-4-fluoro-6-methoxy-2H-indazole for the construction of focused kinase inhibitor libraries. The 3-bromo substituent provides a reliable handle for initial Suzuki-Miyaura or other cross-coupling reactions to introduce aryl or heteroaryl diversity, while the 4-fluoro and 6-methoxy groups can be subsequently modified or retained to modulate target binding and physicochemical properties. This orthogonal reactivity, supported by class-level evidence of 3-bromo-indazoles in CK2 inhibitor development [1] and the use of 2H-indazoles in TTK/PLK4/Aurora kinase patents [2], makes it a superior choice over simpler, less functionalized indazoles for generating highly diverse and patentable compound collections [1][2].

Fragment-Based Drug Discovery (FBDD) as a Halogen-Enriched Starting Point

In FBDD campaigns, where initial hits are often small and require extensive optimization, 3-bromo-4-fluoro-6-methoxy-2H-indazole serves as an advanced fragment. With a molecular weight of 245.05 g/mol and a higher predicted lipophilicity compared to non-brominated analogs, it can be used as a 'fragment with a handle' . Its increased mass and multiple synthetic vectors allow for efficient fragment growth and linking strategies. The presence of fluorine is particularly valuable for 19F-NMR-based binding assays and for modulating metabolic stability, providing a clear advantage over simpler fragments like 3-bromoindazole [3].

Development of 2H-Indazole-Based Chemical Probes for Target Validation

For chemical biology groups focused on target validation, the 2H-tautomeric form of this compound is a critical differentiator. Given the established precedence for 2H-indazoles as potent kinase inhibitors in oncology [2], this specific building block allows for the synthesis of probe molecules that explore the 2H-indazole pharmacophore space. This is a distinct advantage over using the more common 1H-indazole building blocks, which may result in different binding modes and biological profiles. The combination of bromine, fluorine, and methoxy groups further enables the installation of affinity tags or fluorescent reporters for pull-down and imaging studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-4-fluoro-6-methoxy-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.